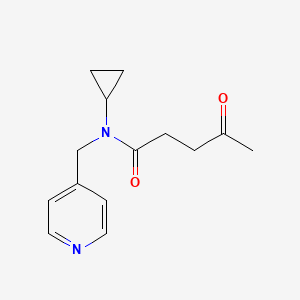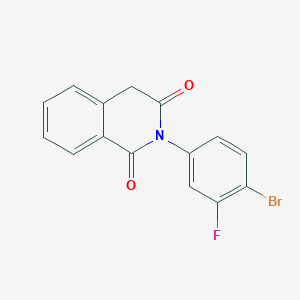
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BFI-1 has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers.
Wirkmechanismus
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione inhibits the activity of BCL6 by binding to its BTB domain, which is responsible for protein-protein interactions. This binding disrupts the formation of BCL6-containing transcriptional repressor complexes, leading to the activation of downstream target genes. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to selectively inhibit the activity of BCL6, without affecting the activity of other BTB-containing proteins.
Biochemical and physiological effects:
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the caspase cascade. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has also been shown to inhibit tumor growth in animal models by reducing cell proliferation and inducing cell death. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has not been extensively studied in vivo, and its long-term toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione. One potential direction is the development of more potent and selective BCL6 inhibitors. Another direction is the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in animal models and clinical trials will provide important insights into its efficacy and safety for cancer treatment.
Synthesemethoden
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione can be synthesized using a three-step process. The first step involves the synthesis of 4-bromo-3-fluoroaniline, followed by the synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid. The final step involves the cyclization of 2-(4-bromo-3-fluorophenyl)acetic acid with phthalic anhydride to form 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-6-5-10(8-13(12)17)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWFWZESKGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
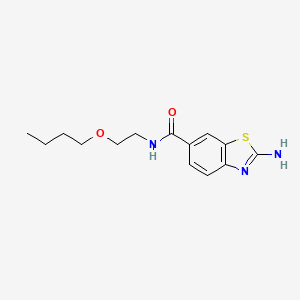
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
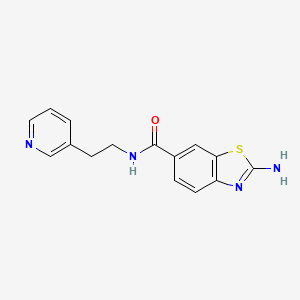
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
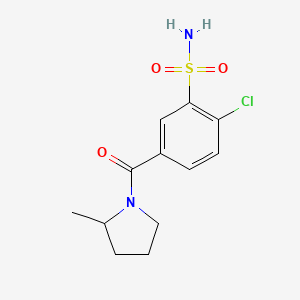
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)

![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
